ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1396868-19-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 5 with a 4-oxo-4H-chromene-2-amido group and at position 3 with an ethyl ester.
Properties
IUPAC Name |
ethyl 5-[(4-oxochromene-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-2-27-20(26)14-11-21-23-8-7-12(9-15(14)23)22-19(25)18-10-16(24)13-5-3-4-6-17(13)28-18/h3-11H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBAGAIVVVPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazolo[1,5-a]pyridine Moiety: This step involves the reaction of the chromene derivative with a pyrazole derivative under suitable conditions, such as refluxing in a polar solvent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-oxo-4H-chromene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 5-(4-oxo-4H-chromene-2-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrazolo[1,5-a]Pyridine-3-Carboxylates
Ethyl 5-Methoxypyrazolo[1,5-a]Pyridine-3-Carboxylate (CAS: 99446-53-4)
- Structural Difference : A methoxy group replaces the chromene-amido substituent at position 3.
- Impact : The smaller methoxy group reduces steric hindrance and increases lipophilicity compared to the bulky chromene-amido group. This may enhance membrane permeability but reduce hydrogen-bonding interactions with biological targets .
Ethyl 5-Bromopyrazolo[1,5-a]Pyridine-3-Carboxylate (CAS: 885276-93-7)
- Structural Difference : A bromine atom is introduced at position 4.
- Impact: The bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
Ethyl 5-((tert-Butoxycarbonyl)Amino)Pyrazolo[1,5-a]Pyridine-3-Carboxylate
- Structural Difference: A Boc-protected amino group is present at position 5.
- Impact: This serves as a synthetic precursor for introducing amine functionalities. Deprotection with trifluoroacetic acid (TFA) yields a free amino group, enabling further derivatization .
Chromene-Containing Analogs
Ethyl 4-(4-Oxo-4H-Chromene-2-Amido)Benzoate (CAS: 361166-46-3)
- Structural Difference : The pyrazolo[1,5-a]pyridine core is replaced with a benzoate ring.
- Impact : The absence of the nitrogen-rich pyrazolo[1,5-a]pyridine system may reduce affinity for kinases or dehydrogenases, as seen in compounds targeting dihydroorotate dehydrogenase (DHODH) .
Ethyl 5-(6-Ethyl-7-Hydroxy-4-Oxo-4H-Chromen-3-Yl)Furan-2-Carboxylate (CAS: 104150-64-3)
- Structural Difference : A furan ring replaces the pyrazolo[1,5-a]pyridine scaffold.
Pyrazolo[1,5-a]Pyrimidine Derivatives
Ethyl Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate (CAS: 115932-00-8)
- Structural Difference : A pyrimidine ring replaces the pyridine in the fused bicyclic system.
- Impact : The pyrimidine’s electron-deficient nature enhances interactions with enzymes like DHODH, as demonstrated in leukemia-targeting inhibitors .
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